2-Amino-2-methylpropanol-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methylpropanol-d6 involves the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield 2-Amino-2-methylpropanol . The reaction conditions include controlled temperatures and the use of specific catalysts to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and purification systems to achieve high product purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropanol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which are useful in different scientific and industrial applications .
Scientific Research Applications
2-Amino-2-methylpropanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in metabolic studies and tracer experiments.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanol-d6 involves its interaction with specific molecular targets and pathways. It acts as a buffer and stabilizer in various chemical reactions, influencing the reaction kinetics and product formation. The deuterium atoms in the compound provide unique insights into reaction mechanisms through isotopic labeling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanol: The non-deuterated form, used similarly in various applications.
Aminomethyl propanol: Another related compound with similar uses in organic synthesis and industrial applications.
Uniqueness
2-Amino-2-methylpropanol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace reaction pathways more accurately .
Properties
IUPAC Name |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVGIZVANVGBH-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675589 |
Source
|
Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51805-95-9 |
Source
|
Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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